PTUPB Demonstrates Superior Suppression of AKR1C3 Activity and CRPC Cell Growth Compared to Indomethacin and Celecoxib
In a direct head-to-head comparison, PTUPB outperformed both indomethacin and celecoxib in suppressing AKR1C3 enzymatic activity and inhibiting castration-resistant prostate cancer (CRPC) cell proliferation. At the same concentration of 0.5 µM, PTUPB achieved 60% inhibition of AKR1C3 activity, compared to 40% for indomethacin and 0% for celecoxib (p<0.05) [1]. At a higher concentration of 20 µM, PTUPB inhibited CRPC cell growth by 98%, whereas indomethacin achieved only 22% inhibition and celecoxib 60% inhibition (p<0.05) [1].
| Evidence Dimension | AKR1C3 enzymatic activity inhibition at 0.5 µM |
|---|---|
| Target Compound Data | 60% inhibition |
| Comparator Or Baseline | Indomethacin: 40% inhibition; Celecoxib: 0% inhibition |
| Quantified Difference | PTUPB showed 20% greater inhibition than indomethacin and 60% greater than celecoxib |
| Conditions | In vitro AKR1C3 enzyme assay |
Why This Matters
This superior AKR1C3 inhibition translates directly to enhanced anti-tumor efficacy in enzalutamide-resistant prostate cancer models, making PTUPB the compound of choice for studies addressing castration-resistant disease.
- [1] Yang JC, et al. Novel function of PTUPB in AKR1C3 inhibition and enzalutamide sensitization in advanced prostate cancer. Journal of Urology. 2023 Apr;209(Supplement 4):e3245. View Source
